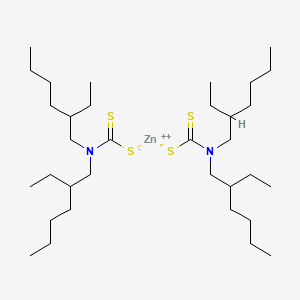
Zinc di(2-ethylhexyl)dithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc di(2-ethylhexyl)dithiocarbamate is an organosulfur compound belonging to the dithiocarbamate family. These compounds are characterized by the presence of two sulfur atoms that act as binding sites for metal coordination. This compound is widely used in various industrial applications, particularly in the vulcanization of rubber and as a fungicide in agriculture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of zinc di(2-ethylhexyl)dithiocarbamate typically involves the reaction of secondary amines with carbon disulfide and zinc salts. One common method is the one-pot reaction of amines, carbon disulfide, and zinc chloride under solvent-free conditions . This reaction is highly efficient and produces the desired dithiocarbamate in good yields.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc di(2-ethylhexyl)dithiocarbamate undergoes various chemical reactions, including:
Oxidation: Oxidation of dithiocarbamates can lead to the formation of thiuram disulfides.
Substitution: Dithiocarbamates are readily S-alkylated, forming S-alkyl thiocarbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Alkyl halides are commonly used for S-alkylation reactions.
Major Products:
Oxidation: Thiuram disulfides.
Substitution: S-alkyl thiocarbamates.
Wissenschaftliche Forschungsanwendungen
Zinc di(2-ethylhexyl)dithiocarbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of zinc di(2-ethylhexyl)dithiocarbamate involves its strong metal-binding capacity. It acts as an enzyme inhibitor by binding to metal ions such as zinc and manganese, which are essential for the catalytic activity of various enzymes. This binding inhibits the catalytic and regulatory thiol groups of cytoplasm constituents, thereby affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Zinc bis(dibutyldithiocarbamate)
- Zinc bis(diethyldithiocarbamate)
- Zinc bis(N-ethyl-N-phenyldithiocarbamate)
- Zinc bis(dibenzyldithiocarbamate)
Comparison: Zinc di(2-ethylhexyl)dithiocarbamate is unique due to its specific alkyl group (2-ethylhexyl), which imparts distinct properties compared to other zinc dithiocarbamates. This uniqueness can influence its solubility, stability, and reactivity, making it suitable for specific applications in industry and research .
Eigenschaften
CAS-Nummer |
53423-98-6 |
|---|---|
Molekularformel |
C34H68N2S4Zn |
Molekulargewicht |
698.6 g/mol |
IUPAC-Name |
zinc;N,N-bis(2-ethylhexyl)carbamodithioate |
InChI |
InChI=1S/2C17H35NS2.Zn/c2*1-5-9-11-15(7-3)13-18(17(19)20)14-16(8-4)12-10-6-2;/h2*15-16H,5-14H2,1-4H3,(H,19,20);/q;;+2/p-2 |
InChI-Schlüssel |
MFVIAPAPXRRSKP-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


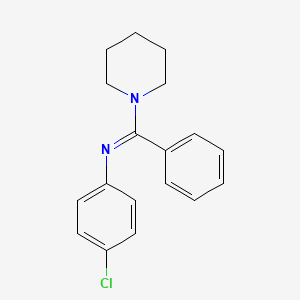
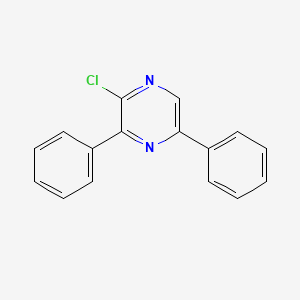

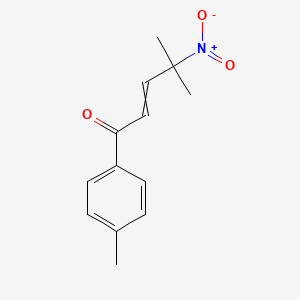
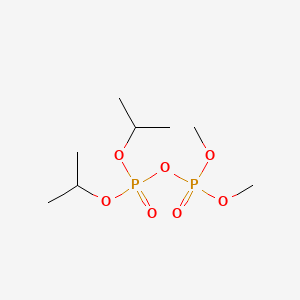



![3,4a,5-Trimethyl-4,4a,5,6,7,8-hexahydronaphtho[2,3-b]furan-4-ol](/img/structure/B14655506.png)

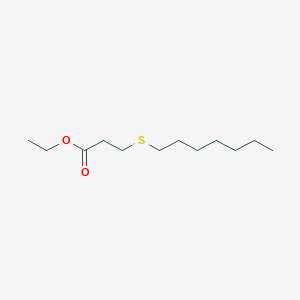

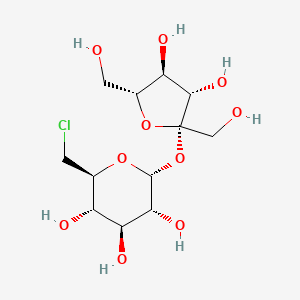
![[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14655553.png)
